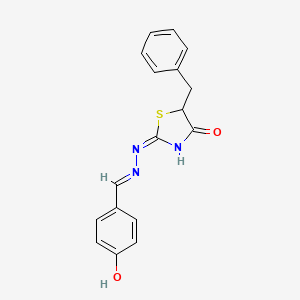

(E)-5-ベンジル-2-((E)-(4-ヒドロキシベンジリデン)ヒドラゾノ)チアゾリジン-4-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(E)-5-benzyl-2-((E)-(4-hydroxybenzylidene)hydrazono)thiazolidin-4-one” is a derivative of thiazolidin-4-one . Thiazolidin-4-one derivatives are known for their significant anticancer activities . They are among the most important chemical skeletons that illustrate anticancer activity . These compounds have been the subject of extensive research due to their potential as innovative anticancer agents .

Synthesis Analysis

Thiazolidin-4-one derivatives can be synthesized through various synthetic strategies . For instance, one-pot synthesis of hydrazono 1,3-thiazolidin-4-one derivatives was carried out by ketones, thiosemicarbazide, and ethylchloroacetate with the catalyst of anhydrous sodium acetate . Another method involves the reaction of oxindole derivatives, thiosemicarbazide with dialkyl acetylenedicarboxylate (or maleimide) leading to novel indole-hydrazono thiazolidinones .Molecular Structure Analysis

The molecular structure of thiazolidin-4-one derivatives has been studied using various spectroscopic methods such as FT-IR, 1D NMR, 2D NMR, and LC–MS . The carbon atom of methylene at site 5 of thiazolidin-4-one analogues depicts nucleophilic action .Chemical Reactions Analysis

Thiazolidin-4-one derivatives have been involved in various chemical reactions. For instance, the reaction of 1 with ethyl bromoacetate, dimethyl acetylenedicarboxylate, and maleic anhydride afforded the corresponding thiazolidinone . Another example is a rapid one-pot three-component route for the synthesis of novel compounds comprising 2H-pyran and 2-hydrazono-4-oxothiazolin rings .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolidin-4-one derivatives have been studied using various techniques. For instance, the 1H and 13C NMR data, melting point (m.p), infrared spectrum (IR), mass spectrum, and UV–visible spectrum measurements are used to confirm the authenticity of the synthesized derivatives .科学的研究の応用

- チアゾリジン-4-オン誘導体は、顕著な抗癌活性を示してきました。 研究者はこの骨格に基づいた新規化合物を探求し、革新的な抗癌剤を開発することを目指しています .

- ナノマテリアルベースの合成経路も調査されており、チアゾリジン-4-オン化合物の送達と効力を高めています .

抗癌活性

要約すると、この多用途な化合物は、癌治療、炎症の管理、およびその他の生物医学的用途に期待が持てます。 研究者はその可能性をさらに探求し、健康と病気におけるその多様な役割を強調しています . 詳細が必要な場合や、ご質問がある場合は、お気軽にお問い合わせください! 😊

作用機序

Target of Action

Thiazolidin-4-one derivatives, which this compound is a part of, have been extensively researched for their significant anticancer activities .

Mode of Action

Thiazolidin-4-one derivatives are known to exhibit anticancer activity . They are believed to inhibit cancer cell proliferation .

Biochemical Pathways

Thiazolidin-4-one derivatives have been associated with anticancer activities . They are believed to interfere with the biochemical pathways that regulate cell proliferation, leading to the inhibition of cancer cell growth .

Result of Action

Thiazolidin-4-one derivatives, which this compound is a part of, have been associated with significant anticancer activities . They are believed to inhibit the proliferation of cancer cells .

将来の方向性

Thiazolidin-4-one derivatives, including “(E)-5-benzyl-2-((E)-(4-hydroxybenzylidene)hydrazono)thiazolidin-4-one”, hold promise for future research due to their significant anticancer activities . Further exploration of these heterocyclic compounds as possible anticancer agents could be beneficial . Additionally, the development of green synthesis methods and the study of these scaffolds for designing next-generation drug candidates are areas of interest .

特性

IUPAC Name |

(2E)-5-benzyl-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-14-8-6-13(7-9-14)11-18-20-17-19-16(22)15(23-17)10-12-4-2-1-3-5-12/h1-9,11,15,21H,10H2,(H,19,20,22)/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYQWBLGRMTMRF-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=C(C=C3)O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC=C(C=C3)O)/S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2472253.png)

![(E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2472257.png)

![Methyl 5-(3-bromophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2472258.png)

![7-(tert-butyl)-1-methyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2472259.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride](/img/structure/B2472264.png)